5-(Propan-2-yl)naphthalen-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)naphthalen-1-ol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then subjected to a hydroxylation reaction to introduce the hydroxyl group at the desired position .
Another method involves the bioconversion of substituted naphthalenes using dioxygenase enzymes and prenyltransferases. This approach allows for the production of prenyl naphthalen-ols with high specificity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the Friedel-Crafts alkylation method. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yl)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for halogenation, acetic anhydride (Ac2O) for esterification.
Major Products Formed
Oxidation: Formation of 5-(Propan-2-yl)naphthalen-1-one.
Reduction: Formation of 5-(Propan-2-yl)naphthalene.
Substitution: Formation of 5-(Propan-2-yl)naphthalen-1-yl chloride or 5-(Propan-2-yl)naphthalen-1-yl acetate.
Scientific Research Applications
5-(Propan-2-yl)naphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Propan-2-yl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A beta-adrenergic antagonist with a similar naphthalene structure but different functional groups.
2-(Naphthalen-1-yl)propan-2-amine: An amine derivative with similar structural features.
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol: A compound with a similar naphthalene core but different substituents
Uniqueness
5-(Propan-2-yl)naphthalen-1-ol is unique due to its specific combination of a hydroxyl group and an isopropyl group on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61982-96-5 |
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Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-propan-2-ylnaphthalen-1-ol |
InChI |
InChI=1S/C13H14O/c1-9(2)10-5-3-7-12-11(10)6-4-8-13(12)14/h3-9,14H,1-2H3 |
InChI Key |
OXVNCTNCWYEWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1C=CC=C2O |
Origin of Product |
United States |
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